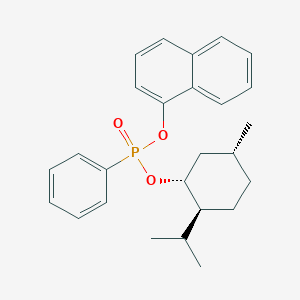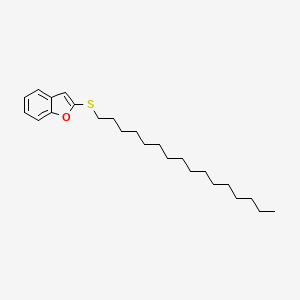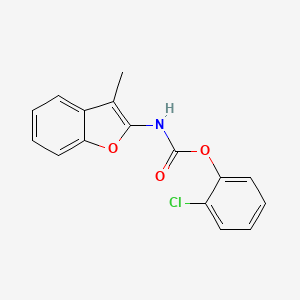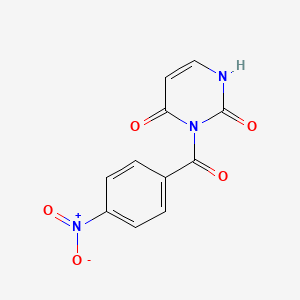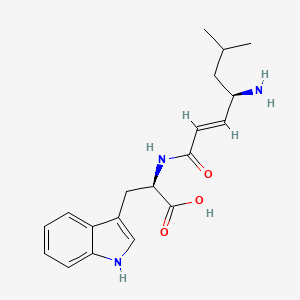
(R)-2-((R)-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(®-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound characterized by its unique structure, which includes an indole ring, an enamide group, and a chiral center. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(®-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the indole derivative, followed by the formation of the enamide group and the introduction of the chiral center. Key steps may include:
Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Enamide Formation: The enamide group can be introduced through a condensation reaction between an amine and an α,β-unsaturated carbonyl compound.
Chiral Center Introduction: The chiral center can be introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(®-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, or reduce nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(®-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its indole moiety is particularly interesting due to its presence in many biologically active molecules, such as tryptophan and serotonin.
Medicine
In medicine, ®-2-(®-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid is investigated for its potential therapeutic properties. It may act as a precursor or analog to pharmaceutical agents, contributing to drug discovery and development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-2-(®-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the enamide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and as a precursor to serotonin.
Serotonin: A neurotransmitter derived from tryptophan, playing a key role in mood regulation.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
®-2-(®-4-Amino-6-methylhept-2-enamido)-3-(1H-indol-3-yl)propanoic acid is unique due to its specific combination of functional groups and chiral centers. This unique structure allows for distinct interactions and activities compared to other indole-containing compounds, making it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C19H25N3O3 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(2R)-2-[[(E,4R)-4-amino-6-methylhept-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C19H25N3O3/c1-12(2)9-14(20)7-8-18(23)22-17(19(24)25)10-13-11-21-16-6-4-3-5-15(13)16/h3-8,11-12,14,17,21H,9-10,20H2,1-2H3,(H,22,23)(H,24,25)/b8-7+/t14-,17+/m0/s1 |
Clé InChI |
DVWWQJKRJUOAME-WMWLRVSLSA-N |
SMILES isomérique |
CC(C)C[C@H](/C=C/C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O)N |
SMILES canonique |
CC(C)CC(C=CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


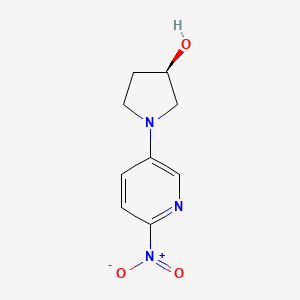
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-](/img/structure/B12902170.png)
![3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid](/img/structure/B12902171.png)
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12902174.png)
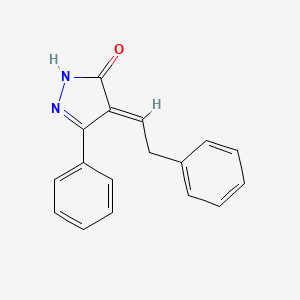

![Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12902197.png)

